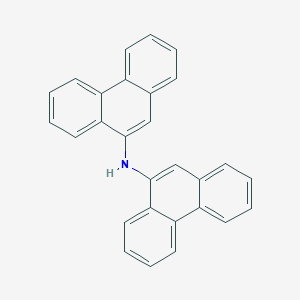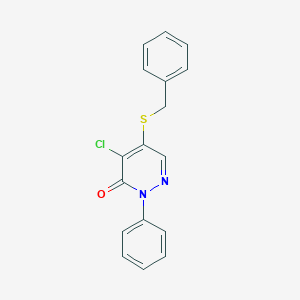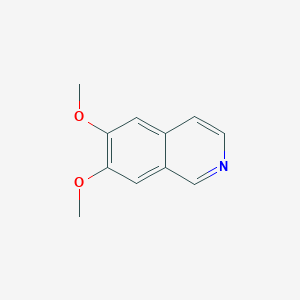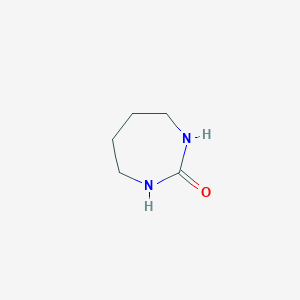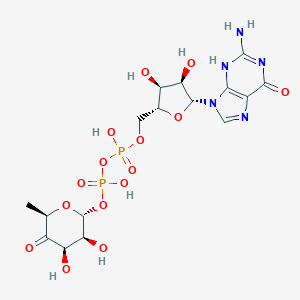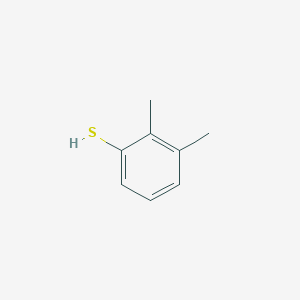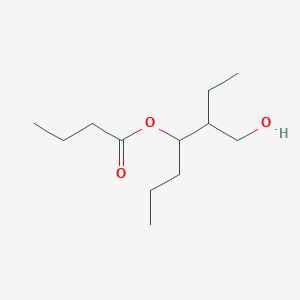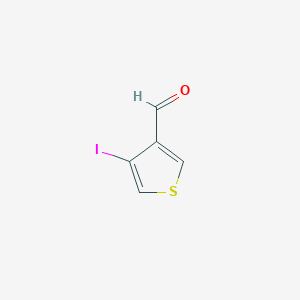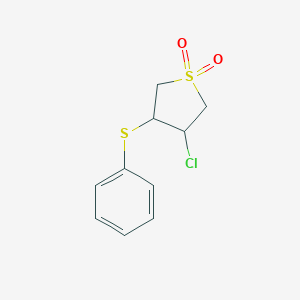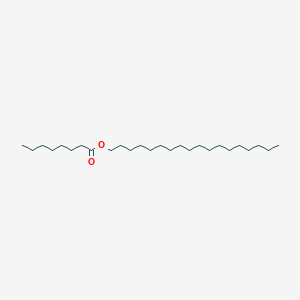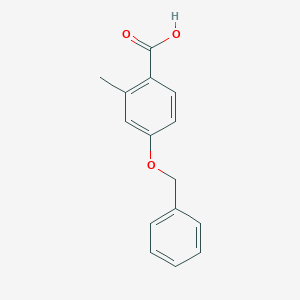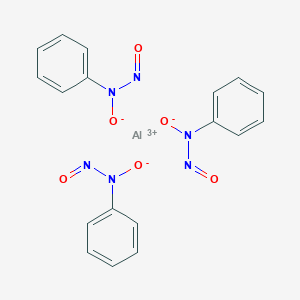
Aluminium-N-Nitrosophenylhydroxylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum N-nitrosophenylhydroxylamine is an inorganic compound with the chemical formula C18H15AlN6O6This compound is a white to pale yellow solid that is soluble in water and stable under acidic conditions . It is primarily used as a polymerization inhibitor, preventing unwanted polymerization reactions in various industrial processes .
Wissenschaftliche Forschungsanwendungen
Aluminum N-nitrosophenylhydroxylamine has several applications in scientific research:
Wirkmechanismus
Target of Action
Aluminum N-nitrosophenylhydroxylamine, also known as EINECS 239-341-7, is a complex compound with a molecular formula of C18H15AlN6O6 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It is known that the compound can act as a polymerization inhibitor , suggesting that it may interfere with polymerization pathways.
Result of Action
Aluminum N-nitrosophenylhydroxylamine is known to have a role as a polymerization inhibitor . This suggests that it can prevent or slow down the polymerization process, which could have various molecular and cellular effects.
Action Environment
The action of Aluminum N-nitrosophenylhydroxylamine can be influenced by environmental factors. For instance, it is known to be sensitive to heat, flames, sparks, and static electricity . These factors can influence the compound’s action, efficacy, and stability. It is also soluble in water , which could influence its behavior in aqueous environments.
Biochemische Analyse
Biochemical Properties
Aluminum N-nitrosophenylhydroxylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with metalloproteins, where it can act as a ligand, binding to the metal centers and altering the protein’s activity. Additionally, Aluminum N-nitrosophenylhydroxylamine can interact with oxidoreductases, influencing redox reactions within the cell .
Cellular Effects
The effects of Aluminum N-nitrosophenylhydroxylamine on cells are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, Aluminum N-nitrosophenylhydroxylamine has been shown to impact the expression of genes involved in oxidative stress responses, thereby influencing the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, Aluminum N-nitrosophenylhydroxylamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation, affecting its function. Additionally, Aluminum N-nitrosophenylhydroxylamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aluminum N-nitrosophenylhydroxylamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Aluminum N-nitrosophenylhydroxylamine can degrade over time, leading to a decrease in its activity. Its initial effects on cells can be significant, with long-term exposure potentially leading to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Aluminum N-nitrosophenylhydroxylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, Aluminum N-nitrosophenylhydroxylamine can exhibit toxic or adverse effects, impacting the overall health of the animal .
Metabolic Pathways
Aluminum N-nitrosophenylhydroxylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, Aluminum N-nitrosophenylhydroxylamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of Aluminum N-nitrosophenylhydroxylamine are crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of Aluminum N-nitrosophenylhydroxylamine is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function, as the compound may interact with different biomolecules depending on its location within the cell .
Vorbereitungsmethoden
The synthesis of Aluminum N-nitrosophenylhydroxylamine typically involves the reaction of N-nitroso-N-phenylhydroxylamine with aluminum nitrate in an alcohol-based solvent. The reaction is carried out under controlled pH conditions, usually maintained between 5.5 and 5.7 using a buffer solution . The product is then isolated and purified through standard techniques such as filtration and recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and stability of the final product. The use of high-purity reagents and precise control of reaction conditions are critical to achieving consistent quality in industrial settings .
Analyse Chemischer Reaktionen
Aluminum N-nitrosophenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield corresponding amines.
Substitution: The nitroso group can be substituted with other functional groups in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Aluminum N-nitrosophenylhydroxylamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
N-nitroso-N-phenylhydroxylamine ammonium salt: Used as an analytical reagent and in the synthesis of nitroso compounds.
N-nitroso-N-phenylhydroxylamine chromium salt: Utilized in similar applications but with different metal coordination.
The uniqueness of Aluminum N-nitrosophenylhydroxylamine lies in its aluminum coordination, which imparts specific stability and reactivity characteristics that are advantageous in industrial and research applications .
Eigenschaften
CAS-Nummer |
15305-07-4 |
|---|---|
Molekularformel |
C18H15AlN6O6 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
aluminum;(E)-oxido-oxidoimino-phenylazanium |
InChI |
InChI=1S/3C6H6N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5,9H;/q;;;+3/p-3/b3*8-7+; |
InChI-Schlüssel |
MKSISPKJEMTIGI-QFVJJVGWSA-K |
SMILES |
C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3] |
Isomerische SMILES |
C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].[Al+3] |
Kanonische SMILES |
C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3] |
| 15305-07-4 | |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


